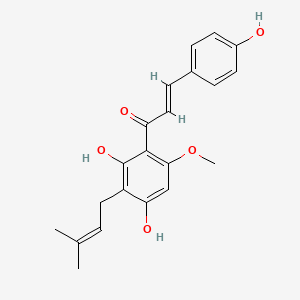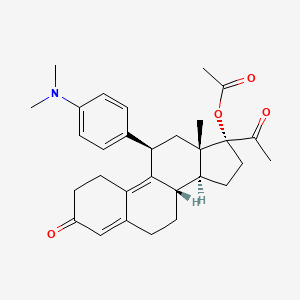
Acetato de ulipristal
Descripción general
Descripción
El ulipristal acetato es un modulador selectivo del receptor de progesterona sintético que se usa principalmente para la anticoncepción de emergencia y el tratamiento de los fibromas uterinos . Es un derivado de la 19-norprogesterona y exhibe tanto actividad antagonista como agonista parcial en el receptor de progesterona . Este compuesto se comercializa con varios nombres comerciales, incluidos Ella, EllaOne y Esmya .
Aplicaciones Científicas De Investigación
El ulipristal acetato tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El ulipristal acetato funciona uniéndose al receptor de progesterona, donde actúa como antagonista y agonista parcial . Esta unión previene los efectos de la progesterona, inhibiendo así la ovulación y alterando el endometrio para prevenir la implantación del embrión . El compuesto también se une al receptor de glucocorticoides, aunque con menor actividad en comparación con la mifepristona .
Compuestos similares:
Mifepristona: Otro antagonista del receptor de progesterona con mayor actividad glucocorticoide.
Levonorgestrel: Una progestina utilizada para la anticoncepción de emergencia pero con un mecanismo de acción diferente.
Unicidad: El ulipristal acetato es único debido a su doble actividad como antagonista y agonista parcial en el receptor de progesterona . Esta doble actividad le permite ser eficaz tanto en la anticoncepción de emergencia como en el tratamiento de los fibromas uterinos .
Análisis Bioquímico
Biochemical Properties
Ulipristal acetate interacts with the progesterone receptor, exhibiting both antagonistic and partial agonist activity . It also binds to the glucocorticoid receptor . The nature of these interactions involves preventing the effects of progesterone, thereby preventing ovulation but not affecting fertilization or implantation .
Cellular Effects
Ulipristal acetate has various effects on cells. It inhibits or delays follicular rupture, which is a crucial part of ovulation . It also potentially elicits activity on the endometrium that prevents embryo implantation . Most studies conclude that low dose Ulipristal acetate used for emergency contraception has no significant effect on the decrease of endometrial thickness and on embryo’s attachment .
Molecular Mechanism
The exact mechanism of action for Ulipristal acetate is still debated. Evidence suggests that it functions by inhibiting ovulation . It binds to human progesterone receptors and prevents natural, endogenous progesterone from occupying such receptors . This inhibition of progesterone activity prevents ovulation but does not affect fertilization or implantation .
Metabolic Pathways
Ulipristal acetate is extensively metabolized. The major metabolic pathway is oxidative demethylation, most likely via cytochrome P450 isoenzyme3A4 .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ulipristal acetato implica múltiples pasos, comenzando con 3-metoxil-19-norpregna-1,3,5(10),17(20)-tetraeno . El proceso incluye reacciones de adición, oxidación, reducción, hidrólisis y acciones de adición-eliminación . Se forman intermediarios clave a través de reacciones con metil litio o reactivo de metil Grignard . El producto final se obtiene a través de condensación de etilenglicol, epoxidación con ácido m-cloroperoxi benzoico, adición de Grignard, hidrólisis ácida y acetilación .
Métodos de producción industrial: La producción industrial de ulipristal acetato se centra en optimizar el rendimiento y la pureza. El proceso implica el control de las condiciones de reacción, como la temperatura, la acidez y el tiempo de reacción, para maximizar la producción de los intermediarios deseados y minimizar las reacciones secundarias . El uso de grupos protectores y solventes específicos como el diclorometano y el etanol es común en entornos industriales .
Análisis De Reacciones Químicas
Tipos de reacciones: El ulipristal acetato sufre varias reacciones químicas, incluida la oxidación, la reducción y la sustitución .
Reactivos y condiciones comunes:
Oxidación: Utiliza reactivos como peróxido de hidrógeno y ácido metacloroperbenzoico.
Reducción: Implica reactivos como borohidruro de sodio.
Sustitución: A menudo emplea metil litio o reactivo de metil Grignard.
Principales productos: Los principales productos formados a partir de estas reacciones incluyen varios intermediarios que se procesan posteriormente para obtener ulipristal acetato .
Comparación Con Compuestos Similares
Mifepristone: Another progesterone receptor antagonist with higher glucocorticoid activity.
Levonorgestrel: A progestin used for emergency contraception but with a different mechanism of action.
Uniqueness: Ulipristal acetate is unique due to its dual activity as both an antagonist and partial agonist at the progesterone receptor . This dual activity allows it to be effective in both emergency contraception and the treatment of uterine fibroids .
Propiedades
IUPAC Name |
[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO4/c1-18(32)30(35-19(2)33)15-14-27-25-12-8-21-16-23(34)11-13-24(21)28(25)26(17-29(27,30)3)20-6-9-22(10-7-20)31(4)5/h6-7,9-10,16,25-27H,8,11-15,17H2,1-5H3/t25-,26+,27-,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLLAFOLCSJHRE-ZHAKMVSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30155294 | |
| Record name | Ulipristal acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30155294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126784-99-4 | |
| Record name | Ulipristal acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126784-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ulipristal acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126784994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ulipristal acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30155294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (8S, 11S, 13S, 14R, 17R)-17-acetoxy-11-[4-(dimethylamino)phenyl]-19-norpregna-4,9-diene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ULIPRISTAL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YF7V70N02B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


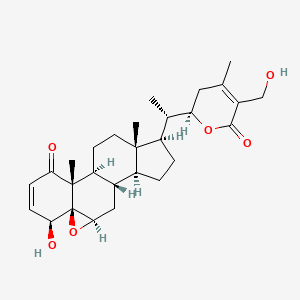
![N-[(3S)-1-({6-chloro-3-[1-(4-chlorobenzyl)-4-phenyl-1H-imidazol-5-yl]-1H-indol-2-yl}carbonyl)pyrrolidin-3-yl]-N,N',N'-trimethylpropane-1,3-diamine](/img/structure/B1683313.png)

![5-(2,2-Diphenylacetyl)-4-[(4-methoxy-3-methylphenyl)methyl]-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1683315.png)

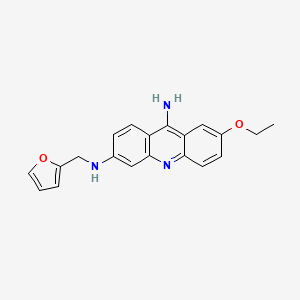
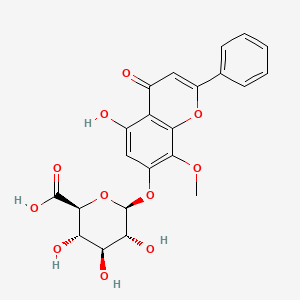
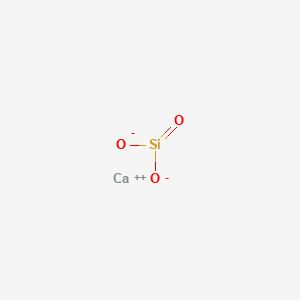

![(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid](/img/structure/B1683328.png)
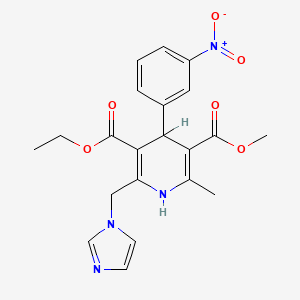
![12-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-12-azapentacyclo[7.5.0.02,7.03,5.04,8]tetradecane-11,13-dione](/img/structure/B1683330.png)

